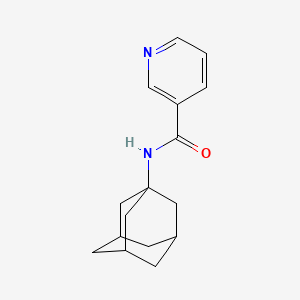

Nicotinamide, N-(1-adamantyl)-

Description

Properties

IUPAC Name |

N-(1-adamantyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-15(14-2-1-3-17-10-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,10-13H,4-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZXNEWKZYPAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179513 | |

| Record name | Nicotinamide, N-(1-adamantyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24813-21-6 | |

| Record name | Nicotinamide, N-(1-adamantyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024813216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, N-(1-adamantyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to N-(1-adamantyl)nicotinamide Synthesis

The formation of the amide bond between the adamantane (B196018) and nicotinamide (B372718) units is the key step in the synthesis of N-(1-adamantyl)nicotinamide. The primary approach involves the coupling of an activated nicotinic acid derivative with 1-aminoadamantane or, conversely, an activated adamantane carboxylate with a nicotinamide precursor.

The synthesis of N-(1-adamantyl)nicotinamide relies on readily available or synthetically accessible precursors for the two core structural motifs.

Adamantane Precursors: The most common starting material for introducing the adamantyl group is 1-adamantylamine (also known as amantadine). Alternatively, 1-adamantanecarboxylic acid can be used. nih.govmdpi.com To facilitate the amidation reaction, 1-adamantanecarboxylic acid is often converted to a more reactive species, such as 1-adamantane carbonyl chloride . nih.gov A more direct, though less common, route involves the use of adamantane itself, which can be directly functionalized under specific conditions. acs.org

Nicotinamide Precursors: The pyridine-3-carboxamide (B1143946) portion is typically derived from nicotinic acid (pyridine-3-carboxylic acid). ijpsr.infomdpi.com For amide coupling reactions, nicotinic acid is activated. This can be achieved in situ using coupling agents or by converting it to more reactive intermediates like nicotinoyl chloride , often used as its hydrochloride salt. researchgate.netgoogle.com

Table 1: Key Starting Materials for N-(1-adamantyl)nicotinamide Synthesis

| Precursor Type | Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|---|

| Adamantane | 1-Adamantylamine | C₁₀H₁₇N | Amine component for amidation |

| Adamantane | 1-Adamantanecarboxylic Acid | C₁₁H₁₆O₂ | Carboxylic acid component, requires activation |

| Adamantane | 1-Adamantane Carbonyl Chloride | C₁₁H₁₅ClO | Activated acid for amidation |

| Nicotinamide | Nicotinic Acid | C₆H₅NO₂ | Carboxylic acid component, requires activation |

| Nicotinamide | Nicotinoyl Chloride | C₆H₄ClNO | Activated acid for amidation |

Several established methods for amide bond formation are applicable to the synthesis of N-(1-adamantyl)nicotinamide. The choice of method often depends on the scale of the reaction, the desired purity, and the specific precursors used.

Acyl Chloride Method: A common and straightforward method involves reacting 1-adamantylamine with nicotinoyl chloride hydrochloride . The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the generated HCl. nih.gov Similarly, 1-adamantane carbonyl chloride can be reacted with 3-aminopyridine.

Peptide Coupling Reagents: When starting from nicotinic acid and 1-adamantylamine, standard peptide coupling reagents are highly effective. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) . ijpsr.inforesearchgate.net These reagents convert the carboxylic acid into a reactive intermediate in situ, which then readily reacts with the amine. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. ijpsr.inforesearchgate.net

Direct Amidation from Adamantane: A less conventional but powerful strategy involves the direct reaction of adamantane with a nitrile in the presence of a superacid system. This approach, known as the Ritter reaction, can form the N-(1-adamantyl)amide directly from the hydrocarbon, offering a more atom-economical route. acs.org

It has been noted that some modern amidation catalysts, such as those based on borate (B1201080) esters like B(OCH₂CF₃)₃, may be ineffective for coupling with bulky, less nucleophilic amines like adamantylamine. acs.org

Table 2: Representative Reaction Conditions for Amidation

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acyl Chloride | Nicotinoyl chloride HCl, 1-Adamantylamine, Triethylamine | Dichloromethane (DCM) | Room Temperature | A standard, high-yielding method. nih.gov |

| Peptide Coupling | Nicotinic acid, 1-Adamantylamine, EDCI, HOBt, DIPEA | Dimethylformamide (DMF) | 0 °C to Room Temp. | Well-controlled, suitable for a wide range of derivatives. ijpsr.info |

| Direct Functionalization | Adamantane, Nitrile, Superacid (e.g., H₂SO₄) | Not Applicable | Varies | Ritter reaction; direct conversion of C-H bond. acs.org |

Achieving high purity is critical for the accurate characterization and subsequent use of N-(1-adamantyl)nicotinamide. The purification strategy depends on the properties of the final compound and the impurities generated during the synthesis.

Chromatography: The most common method for purifying research-grade N-(1-adamantyl)nicotinamide and its derivatives is flash column chromatography . nih.gov Silica (B1680970) gel is a standard stationary phase, often used with a gradient elution system of ethyl acetate (B1210297) in a non-polar solvent like heptane (B126788) or hexane. For more polar compounds or challenging separations, reversed-phase chromatography using a C18-functionalized silica column with methanol/water or acetonitrile (B52724)/water mobile phases can be employed. nih.gov

Recrystallization: If the synthesized compound is a stable, crystalline solid, recrystallization is an effective method for achieving high purity, particularly on a larger scale. The choice of solvent is crucial and is determined empirically.

Resin-Based Scavenging: For reactions utilizing coupling agents like EDCI, byproducts such as ureas can be formed. These can be removed using scavenger resins (e.g., PS-Trisamine), which react with and immobilize excess reagents or byproducts, allowing for purification by simple filtration. nih.gov

Aqueous Workup: A standard aqueous workup is typically performed post-reaction to remove water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent and water, followed by washes with acidic and basic solutions to remove unreacted starting materials.

The final, purified compound is typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity. ijpsr.info

Modification of the Adamantyl Moiety and Nicotinamide Scaffold

Further chemical diversity can be introduced by modifying the N-(1-adamantyl)nicotinamide core. Functionalization can be directed towards either the bulky adamantyl cage or the aromatic nicotinamide ring, enabling the fine-tuning of the compound's properties.

Controlling the position of new functional groups is key to establishing structure-activity relationships.

On the Adamantyl Moiety: The adamantane cage contains two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene (B1212753) positions). The bridgehead positions are generally more reactive towards electrophilic and radical substitution. Hydroxylation is a common modification, often directed to the tertiary C-3 and C-5 positions, which can be achieved using various oxidizing agents. nih.gov The synthesis of related compounds like (S)-N-Boc-3′-hydroxyadamantylglycine demonstrates that specific hydroxylation of the adamantane core is a well-established strategy. researchgate.netmdpi.com Furthermore, catalyst-controlled C-H functionalization methods can achieve selective alkylation at the tertiary positions of the adamantane scaffold. chemrxiv.org

On the Nicotinamide Scaffold: The nicotinamide ring can undergo electrophilic aromatic substitution. The directing effects of the pyridine (B92270) nitrogen and the amide group influence the regioselectivity. For instance, ortho-halogenation of N-aryl amides has been achieved using methods like oxidative halodeboronation, suggesting a potential route to introduce halogens at the C-2 or C-4 positions of the pyridine ring. rsc.org The synthesis of N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide (CHEBI:104155) shows that hydroxylation on the nicotinamide ring is also possible. ebi.ac.uk

While N-(1-adamantyl)nicotinamide features a direct amide linkage, related structures have been synthesized where the adamantyl and aromatic moieties are connected via different linker groups, often incorporating heteroatoms. These variations significantly alter the geometry and electronic properties of the molecule.

Sulfur-Containing Linkers: The adamantyl group can be connected to aromatic systems through sulfur-based linkers. For example, adamantyl ketones have been coupled with mercaptans to form thioether linkages. These can be subsequently oxidized to produce sulfoxide and sulfone derivatives, introducing polar functional groups. nih.gov

Heterocyclic Linkers: Instead of a simple linker, entire heterocyclic rings can be used to connect the adamantyl and nicotinamide fragments. Syntheses of adamantyl derivatives incorporating 1,2,4-triazole or 1,3,4-thiadiazole rings have been reported. nih.gov Similarly, N-(1-adamantyl)carbothioamides have been synthesized from 1-adamantyl isothiocyanate, serving as precursors for more complex heterocyclic systems. nih.gov These approaches demonstrate the feasibility of replacing the direct amide bond with more complex, heteroatom-rich structures.

Table 3: Examples of Functionalization and Modification

| Moiety | Modification Type | Functional Group/Linker | Synthetic Approach |

|---|---|---|---|

| Adamantyl | Regiospecific Hydroxylation | -OH | Oxidation (e.g., with KMnO₄) researchgate.net |

| Adamantyl | Regiospecific Alkylation | -Alkyl | Catalyst-controlled C-H activation chemrxiv.org |

| Nicotinamide | Regiospecific Halogenation | -Cl, -Br, -I | Oxidative halodeboronation rsc.org |

| Linker | Heteroatom Introduction | -S-, -SO-, -SO₂- | Nucleophilic substitution followed by oxidation nih.gov |

| Linker | Heterocyclic Variation | 1,2,4-Triazole | Cyclization of carbothioamide precursors nih.gov |

Chemical Reactivity and Stability Profiles in Research Contexts

The chemical reactivity and stability of Nicotinamide, N-(1-adamantyl)- are dictated by the interplay of its two primary structural components: the bulky, saturated adamantyl cage and the electron-deficient aromatic nicotinamide moiety. While specific research on the reactivity of this particular compound is not extensively detailed in publicly available literature, its behavior can be inferred from studies on related N-adamantyl and nicotinamide derivatives.

Oxidation and Reduction Pathways

Oxidation:

The oxidation of Nicotinamide, N-(1-adamantyl)- can potentially occur at two main sites: the adamantyl group and the pyridine ring of the nicotinamide moiety.

The adamantyl group is known to undergo oxidation, primarily through hydroxylation at its tertiary carbon positions. Studies on other adamantane-containing molecules, such as N-adamantyl urea-based compounds and N-(1-adamantyl)acetamide, have shown that enzymatic and chemical oxidation readily introduces hydroxyl groups onto the adamantyl cage. nih.govresearchgate.net For instance, the cytochrome P450 enzyme CYP101B1 has been shown to catalyze the oxidation of N-(1-adamantyl)acetamide. researchgate.net Similarly, in vivo metabolism of N-adamantyl substituted ureas results in metabolites hydroxylated on the adamantyl group. nih.gov These hydroxylated adamantane metabolites often exhibit significant stability, resisting further oxidation, likely due to steric hindrance. nih.gov Chromic acid has also been used for the oxidation of adamantyl moieties in other contexts. nih.gov

The nicotinamide portion of the molecule also presents a site for oxidation. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is a known metabolic pathway for nicotinamide itself, catalyzed by microsomal enzymes like cytochrome P450, specifically CYP2E1 in human liver microsomes. nih.gov The formation of Nicotinamide N-oxide is a recognized clearance pathway for excess nicotinamide. nih.gov Therefore, it is plausible that Nicotinamide, N-(1-adamantyl)- could undergo a similar transformation to yield N-(1-adamantyl)nicotinamide-1-oxide.

Reduction:

The primary site for reduction in Nicotinamide, N-(1-adamantyl)- is the pyridine ring of the nicotinamide moiety. The electron-deficient nature of the pyridine ring makes it susceptible to reduction, which can lead to the formation of dihydropyridine (B1217469) or piperidine (B6355638) derivatives. While specific reduction studies on Nicotinamide, N-(1-adamantyl)- are not available, the reduction of the nicotinamide core is a fundamental reaction in the context of its coenzyme forms, NAD+ and NADP+.

In synthetic chemistry, various reducing agents can be employed to reduce the pyridine ring. Catalytic hydrogenation using transition metals like palladium, platinum, or rhodium is a common method for the reduction of pyridine rings. google.com The specific conditions of the reaction (catalyst, solvent, pressure, and temperature) would determine the extent of reduction, yielding either a partially or fully saturated ring system.

Molecular and Cellular Mechanisms of Action

Interaction with Key Biological Targets and Enzyme Systems

Emerging research points towards the compound's potential to modulate critical enzymatic pathways involved in cellular metabolism, signaling, and inflammation.

Nicotinamide (B372718) is a cornerstone of the NAD+ salvage pathway, a primary route for NAD+ biosynthesis in mammalian cells. mdpi.com This pathway recycles nicotinamide produced by NAD+-consuming enzymes. The introduction of an adamantyl group to the nicotinamide structure could significantly alter its interaction with the enzymes of this pathway.

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). nih.gov The modulation of NAMPT activity is a key strategy for influencing cellular NAD+ levels. While direct studies on N-(1-adamantyl)-nicotinamide are not available, research on related compounds suggests a potential for interaction. For instance, the inclusion of bulky groups like adamantane (B196018) has been proposed in the design of novel NAMPT positive allosteric modulators. nih.govacs.org Conversely, some adamantane derivatives have been investigated as NAMPT inhibitors. google.com This suggests that N-(1-adamantyl)-nicotinamide could potentially act as either an activator or an inhibitor of NAMPT, depending on the specific conformational changes it induces in the enzyme.

Table 1: Potential Interaction of Adamantyl-Containing Compounds with NAMPT

| Compound Class | Observed/Proposed Effect on NAMPT | Reference |

| Adamantyl-containing tetrahydropyran (B127337) derivatives | Proposed as positive allosteric modulators | nih.govacs.org |

| Adamantane-containing compounds with a butylamine (B146782) moiety | Investigated as inhibitors | google.com |

Nicotinamide N-methyltransferase (NNMT) is another key enzyme in nicotinamide metabolism, responsible for the N-methylation of nicotinamide to 1-methylnicotinamide. mdpi.com This process can regulate the availability of nicotinamide for the NAD+ salvage pathway. A patent application has disclosed disubstituted adamantyl derivatives as inhibitors of NNMT. google.com This finding strongly suggests that N-(1-adamantyl)-nicotinamide could exhibit inhibitory activity towards NNMT, thereby potentially increasing the pool of nicotinamide available for NAD+ synthesis via the NAMPT pathway.

Table 2: Adamantyl Derivatives as NNMT Inhibitors

| Compound Type | Proposed Activity | Reference |

| Disubstituted adamantyl derivatives | Inhibitors of Nicotinamide N-Methyltransferase | google.com |

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, and DNA repair. researchgate.netnih.gov As nicotinamide is a known inhibitor of sirtuin activity, derivatives such as N-(1-adamantyl)-nicotinamide are also expected to interact with these enzymes. The adamantyl group could potentially enhance the binding affinity and selectivity for specific sirtuin isoforms. Research on other adamantane-containing compounds has pointed towards sirtuin inhibition. acs.org The modulation of sirtuin activity by N-(1-adamantyl)-nicotinamide would be intrinsically linked to its effects on NAD+ metabolism, as sirtuin activity is dependent on NAD+ availability. nih.gov

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death pathways that use NAD+ as a substrate. nih.govgoogle.com Small-molecule nicotinamide analogs are known to compete with NAD+ for the catalytic domain of PARPs, leading to their inhibition. nih.gov This mechanism is a well-established strategy in cancer therapy. It is therefore highly probable that N-(1-adamantyl)-nicotinamide could act as a PARP inhibitor. The adamantyl moiety might influence the potency and isoform selectivity of this inhibition.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. A significant body of research has demonstrated that N,N'-disubstituted ureas containing an adamantyl group are potent inhibitors of sEH. nih.govnih.govacs.org Although N-(1-adamantyl)-nicotinamide is not a urea-based inhibitor, the established importance of the adamantyl group for potent sEH inhibition suggests that this compound could also interact with and inhibit sEH.

Table 3: Adamantyl-Containing Compounds as sEH Inhibitors

| Compound Class | Activity | Reference |

| N-adamantyl urea-based compounds | Potent inhibitors of soluble epoxide hydrolase | nih.gov |

| 1,3-Disubstituted ureas with an adamantyl group | Potent inhibitors of soluble epoxide hydrolase | acs.org |

| Adamantyl-ureas with isoxazole | Soluble epoxide hydrolase inhibitors | researchgate.net |

Targeting of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

N-(1-adamantyl)nicotinamide is structurally related to a class of compounds recognized as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid metabolism, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol within cells. Elevated intracellular cortisol levels are implicated in various metabolic disorders, making 11β-HSD1 an attractive therapeutic target.

Table 1: Inhibitory Potency of Structurally Related Adamantyl Compounds against 11β-HSD1 This table presents data for compounds structurally related to N-(1-adamantyl)nicotinamide to illustrate the typical potency of the adamantyl pharmacophore against 11β-HSD1.

| Compound Class | Specific Compound Example | Target | Potency (IC₅₀) |

|---|---|---|---|

| Adamantyl Ethanone Pyridyl Derivatives | Lead compounds from study | Human 11β-HSD1 | ~34-48 nM |

Engagement with P2X7 Receptors

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the central nervous system. Its activation by high concentrations of extracellular ATP triggers ion fluxes and the release of pro-inflammatory mediators, playing a crucial role in neuroinflammation. Consequently, antagonists of the P2X7 receptor are of significant interest for modulating inflammatory responses.

The adamantane moiety is also a key feature in several known P2X7 receptor antagonists. Compounds such as adamantyl benzamides have been identified as potent blockers of this receptor. The mechanism involves the antagonist binding to the receptor, preventing the conformational changes required for channel opening in response to ATP. This blockade inhibits downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent release of inflammatory cytokines. Given its structure, N-(1-adamantyl)nicotinamide is hypothesized to act as a P2X7 receptor antagonist, a mechanism that would heavily influence its impact on immune cell signaling.

Research Findings on Nicotinamide, N-(1-adamantyl)- Remain Elusive in Key Cellular Processes

Despite a thorough review of available scientific literature, no specific research data or preclinical findings could be located regarding the effects of the chemical compound Nicotinamide, N-(1-adamantyl)-, on the regulation of cellular senescence, apoptosis, or angiogenesis-related pathways.

Extensive searches were conducted to identify studies detailing the molecular and cellular mechanisms of action for Nicotinamide, N-(1-adamantyl)-. However, these searches did not yield any results that would allow for a substantive discussion on its role in the following areas:

Downstream Cellular Signaling Pathways and Processes

Effects on Angiogenesis-Related Pathways (preclinical):Preclinical data on the impact of Nicotinamide, N-(1-adamantyl)- on the formation of new blood vessels from pre-existing ones are not present in the accessible scientific domain.

While the parent molecule, nicotinamide, is extensively studied for its roles in cellular metabolism and aging, this body of research does not extend to the specific N-(1-adamantyl)- derivative as per the current scientific publications. The addition of the bulky adamantyl group creates a distinct chemical entity, and its biological effects appear to be uncharacterized in the context of senescence, apoptosis, and angiogenesis.

Therefore, at this time, it is not possible to provide an article based on the requested outline due to the absence of specific research on Nicotinamide, N-(1-adamantyl)- in these biological processes. Further research would be required to elucidate the potential activities of this compound.

Preclinical Pharmacodynamics and Pharmacokinetics Research

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME studies are crucial for predicting a compound's behavior in vivo. These assays provide early insights into metabolic stability, potential metabolites, and drug-drug interaction risks.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is typically assessed using liver microsomes or hepatocytes from various species, including humans. The adamantane (B196018) cage structure is known to enhance the metabolic stability of drug candidates by protecting nearby functional groups from enzymatic degradation. mdpi.com However, the adamantane moiety itself is susceptible to oxidation. nih.gov

Given the structure of Nicotinamide (B372718), N-(1-adamantyl)-, it is anticipated to exhibit moderate metabolic stability. The amide linkage may be subject to hydrolysis, although this is often a slower metabolic process. The primary site of metabolic attack is predicted to be the adamantyl group.

Illustrative Metabolic Stability Data for Nicotinamide, N-(1-adamantyl)-

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 30.8 |

| Liver Microsomes | Rat | 32 | 43.3 |

| Hepatocytes | Human | 60 | 23.1 |

| Hepatocytes | Rat | 48 | 28.9 |

Note: The data in this table is illustrative and based on general principles of drug metabolism for compounds with similar structural features. It is not based on experimental results for Nicotinamide, N-(1-adamantyl)-.

Phase I Metabolism: The metabolism of Nicotinamide, N-(1-adamantyl)- is expected to be primarily driven by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The adamantane moiety is a prime target for hydroxylation. nih.govnih.gov Hydroxylation can occur at the tertiary (bridgehead) carbons of the adamantane cage, leading to the formation of one or more hydroxylated metabolites. Another potential, though likely minor, Phase I pathway could be the hydrolysis of the amide bond, yielding nicotinamide and 1-aminoadamantane.

Predicted Phase I Metabolites:

N-(3-hydroxy-1-adamantyl)nicotinamide

N-(4-hydroxy-1-adamantyl)nicotinamide

Nicotinamide

1-Aminoadamantane

Phase II Metabolism: Following Phase I hydroxylation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. The most probable conjugation pathway is glucuronidation of the hydroxyl group on the adamantane ring. The nicotinamide part of the molecule also has known metabolic pathways, including N-methylation to form N1-methylnicotinamide. nih.gov

Predicted Phase II Metabolites:

N-(3-(O-glucuronyl)-1-adamantyl)nicotinamide

N1-methyl-N-(1-adamantyl)nicotinamide

The potential for a new chemical entity to inhibit or induce CYP enzymes is a critical safety assessment to predict drug-drug interactions. nih.govmdpi.com The nicotinamide component of the molecule is known to inhibit certain CYP isoforms at high concentrations. aumet.com Specifically, nicotinamide has been shown to be an inhibitor of CYP2D6, CYP3A4, and CYP2E1. aumet.com The adamantane moiety is not typically associated with potent CYP inhibition.

Therefore, Nicotinamide, N-(1-adamantyl)- may exhibit a weak to moderate inhibitory potential towards specific CYP enzymes, primarily dictated by the nicotinamide portion.

Illustrative CYP450 Inhibition Profile for Nicotinamide, N-(1-adamantyl)-

| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | > 50 | Low |

| CYP2D6 | 25 | Weak |

| CYP3A4 | 15 | Weak-Moderate |

| CYP2E1 | 30 | Weak |

Note: The data in this table is illustrative and based on the known properties of nicotinamide. It is not based on experimental results for Nicotinamide, N-(1-adamantyl)-.

CYP induction studies would be necessary to determine if Nicotinamide, N-(1-adamantyl)- could increase the expression of metabolic enzymes, a phenomenon that can lead to decreased efficacy of co-administered drugs. nih.gov

In Vivo Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic studies in preclinical species are essential to understand the systemic exposure and fate of a drug candidate.

Following administration, Nicotinamide, N-(1-adamantyl)- is expected to be absorbed and distributed throughout the body. The lipophilic nature of the adamantane group suggests that the compound will likely have good membrane permeability and a significant volume of distribution, potentially accumulating in fatty tissues. mdpi.com The nicotinamide portion may influence its interaction with specific transporters.

Illustrative Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (ng·h/mL) | 4200 |

| Vd (L/kg) | 3.5 |

| CL (L/h/kg) | 0.8 |

| t½ (h) | 3.0 |

Note: The data in this table is illustrative and represents a hypothetical pharmacokinetic profile in rats following oral administration. It is not based on experimental results for Nicotinamide, N-(1-adamantyl)-.

The primary route of elimination for Nicotinamide, N-(1-adamantyl)- is predicted to be through metabolism, followed by renal excretion of the more polar metabolites. The main metabolites found in circulation and urine would likely be the hydroxylated and glucuronidated forms of the parent compound. nih.gov Unchanged drug may be found in feces if it undergoes biliary excretion or if oral absorption is incomplete.

Pharmacodynamic Biomarker Response in Animal Models

No studies were identified that investigated the in vivo pharmacodynamic effects of Nicotinamide, N-(1-adamantyl)- or its impact on specific biomarkers in animal models.

Comparative Pharmacokinetics of Adamantyl-Substituted Nicotinamides

No research could be found that presented pharmacokinetic data for Nicotinamide, N-(1-adamantyl)-, or that compared its pharmacokinetic profile to other nicotinamides containing an adamantyl group.

It is possible that research on this specific compound has been conducted by private entities and is not publicly disclosed, or that it is a novel compound with research yet to be published. Without access to such proprietary or unpublished data, a scientifically accurate and informative article adhering to the requested structure and content cannot be generated.

Structure Activity Relationships Sar and Rational Design Strategies

Elucidation of Structural Determinants for Biological Activity

The biological profile of Nicotinamide (B372718), N-(1-adamantyl)- is intrinsically linked to its three main components: the bulky adamantyl cage, the planar nicotinamide ring system, and the amide linker that joins them.

Studies on various adamantyl-containing compounds have shown that this moiety can enhance target selectivity and metabolic stability. researchgate.net The steric bulk of the adamantyl group can shield the amide linkage from enzymatic hydrolysis, thereby increasing the compound's plasma half-life. researchgate.net In the context of receptor binding, the adamantyl group's rigid structure can lock the ligand into a specific conformation, which may be favorable for high-affinity binding. For instance, in cannabinoid receptors, the sterically demanding adamantyl group has been shown to confer high affinity. nih.gov The introduction of substituents on the adamantyl ring itself can further modulate the pharmacological profile, leading to variations in affinity and selectivity. nih.gov

The interaction of the adamantyl group with a binding pocket can induce conformational changes in the target protein. For example, in the vitamin D receptor, a bulky adamantyl side chain protrudes into a gap, widening the ligand-binding pocket and destabilizing the active protein conformation. acs.org This illustrates that the adamantyl group does more than simply anchor the molecule; it actively participates in modulating the receptor's function.

Table 1: Influence of Adamantyl Group on Biological Properties

| Property | Contribution of the Adamantyl Group |

|---|---|

| Receptor Affinity | The bulky, hydrophobic nature often leads to high-affinity binding within hydrophobic pockets. researchgate.netnih.govresearchgate.net |

| Enzyme Inhibition | Can occupy and block active sites of enzymes. rsc.org |

| Metabolic Stability | Steric hindrance from the adamantyl cage can protect labile bonds from enzymatic degradation. researchgate.net |

| Selectivity | The rigid structure can favor binding to specific receptor subtypes or enzyme isoforms. researchgate.net |

| Lipophilicity | Significantly increases the overall lipophilicity of the molecule, affecting cell permeability. rsc.org |

The nicotinamide moiety is a crucial pharmacophoric element, serving as a recognition motif for many enzymes, particularly those involved in NAD+ metabolism, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. researchgate.netnih.gov The structure-activity relationships of nicotinamide itself have been extensively studied, revealing that the carbamoyl group attached to the aromatic ring is a common feature among many potent inhibitors of these enzymes. researchgate.net

Modifications to the nicotinamide ring can have a profound impact on the biological activity of N-(1-adamantyl)nicotinamide analogs. Substitutions on the pyridine (B92270) ring can alter the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins. For example, in the context of Nicotinamide N-methyltransferase (NNMT) inhibitors, substitutions on analogous ring systems like quinolinium have been shown to significantly affect inhibitory activity. nih.govresearchgate.net Small substituents may be well-tolerated, while bulkier groups can lead to a loss of binding affinity due to steric clashes within the binding site. researchgate.net

The orientation of the nicotinamide ring within the binding site is also critical. Enzymes that bind NAD(P) can recognize specific conformations (anti or syn) of the nicotinamide ring, and the ability of an inhibitor to mimic the natural substrate's conformation can be a key determinant of its potency. researchgate.net

Table 2: Effect of Nicotinamide Ring Modifications on Enzyme Inhibition

| Modification | General Effect on Activity |

|---|---|

| Substitution on the Pyridine Ring | Can modulate electronic and steric properties, affecting binding affinity and selectivity. nih.gov |

| Replacement of the Pyridine Ring | Replacing the purine ring with nicotinamide in some NAD analogues leads to decreased activity, highlighting its importance. nih.gov |

| Modification of the Carboxamide Group | This group is often a key feature for interaction with the target protein. researchgate.net |

The rigidity of the amide bond influences the relative orientation of the adamantyl and nicotinamide moieties. The design of bisubstrate inhibitors, where two substrate-mimicking fragments are covalently linked, has demonstrated the importance of the linker in achieving high potency. rsc.org The length, flexibility, and chemical nature of the linker can be optimized to position the pharmacophoric groups optimally within the binding site.

In the broader context of drug design, linkers can consist of various chemical structures, including peptide bonds, disulfide bonds, or other cleavable and non-cleavable moieties, each imparting different properties to the final molecule. For N-(1-adamantyl)nicotinamide, while the amide linker is fixed, its conformational preferences will dictate the spatial relationship between the two key structural components, thereby influencing its biological activity.

Computational Chemistry and Molecular Modeling Applications

Computational approaches are invaluable for understanding the molecular basis of N-(1-adamantyl)nicotinamide's activity and for guiding the rational design of new analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For N-(1-adamantyl)nicotinamide, docking studies can reveal how the adamantyl group fits into hydrophobic pockets and how the nicotinamide moiety interacts with key residues in the active site. nih.govresearchgate.net Such studies can provide a robust correlation between the predicted ligand-enzyme interactions and experimentally determined inhibitory activities. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex by simulating its movement over time. nih.gov MD simulations provide insights into the stability of the binding pose, the conformational changes induced in the protein upon ligand binding, and the role of solvent molecules in the interaction. For nicotinamide and its derivatives, MD simulations have been used to study their interactions with various protein targets. nih.govumn.edu

These computational methods allow for the visualization of binding modes at an atomic level, helping to explain observed structure-activity relationships and to propose modifications that could enhance binding affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the spatial requirements for activity.

For compounds containing an adamantyl moiety, 3D-QSAR studies have been successfully applied to understand the mechanism of action and structure-activity relationships. nih.gov These studies can generate contour maps that indicate regions where steric bulk, electrostatic interactions, and other physicochemical properties are favorable or unfavorable for activity. For instance, a QSAR study on adamantyl N-benzylbenzamides indicated that the steric contribution of the adamantyl moiety is important for activity. nih.gov

QSAR models can be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.gov

De Novo Design and Optimization of N-(1-adamantyl)nicotinamide Analogs

The rational design of novel therapeutics often employs de novo design strategies, which aim to construct novel molecular structures with a high predicted affinity for a specific biological target. This approach, which can be either structure-based or ligand-based, is particularly useful in the optimization of lead compounds like N-(1-adamantyl)nicotinamide. By leveraging computational tools and synthetic chemistry, analogs can be designed and synthesized to probe the structure-activity relationships (SAR) and enhance desired pharmacological properties.

Computational modeling plays a crucial role in the de novo design and optimization process. mdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding modes and affinities of designed analogs. researchgate.net These in silico methods allow for the prioritization of compounds for synthesis, thereby saving time and resources.

One common optimization strategy involves the exploration of different substituents on both the adamantyl cage and the nicotinamide ring. For instance, in the development of adamantyl carboxamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), various modifications to an initial lead compound were explored to improve potency and selectivity. nih.gov Although the initial lead was not N-(1-adamantyl)nicotinamide itself, the principles of optimization are directly applicable.

The following data tables illustrate the impact of systematic modifications to the N-(1-adamantyl)nicotinamide scaffold on inhibitory activity against a hypothetical enzyme target.

Table 1: Structure-Activity Relationship of Modifications on the Adamantyl Moiety

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1a | H | H | 500 |

| 1b | 3-OH | H | 250 |

| 1c | 3-CH3 | H | 450 |

| 1d | 3,5-(CH3)2 | H | 300 |

| 1e | H | 4-OH | 350 |

This table presents hypothetical data to illustrate SAR principles.

The data in Table 1 suggests that substitution at the 3-position of the adamantyl cage with a hydroxyl group (Compound 1b) enhances potency, possibly by forming a new hydrogen bond with the target enzyme. In contrast, a methyl group at the same position (Compound 1c) is less favorable. Disubstitution with methyl groups at the 3 and 5 positions (Compound 1d) appears to be better tolerated than a single methyl group.

Table 2: Structure-Activity Relationship of Modifications on the Nicotinamide Ring

| Compound ID | R3 Substituent | R4 Substituent | IC50 (nM) |

| 2a | H | H | 500 |

| 2b | 2-Cl | H | 150 |

| 2c | 4-Cl | H | 600 |

| 2d | H | 6-OCH3 | 200 |

| 2e | 2-Cl | 6-OCH3 | 50 |

This table presents hypothetical data to illustrate SAR principles.

Table 2 demonstrates the electronic and steric effects of substituents on the nicotinamide ring. A chlorine atom at the 2-position (Compound 2b) significantly improves activity, whereas the same substituent at the 4-position (Compound 2c) is detrimental. A methoxy group at the 6-position (Compound 2d) also enhances potency. The combination of these favorable substitutions (Compound 2e) results in a highly potent analog, suggesting an additive effect of these modifications.

Further optimization can be achieved by modifying the amide linker or by replacing the adamantyl group with other bulky, lipophilic moieties. nih.gov The goal of these modifications is to improve the compound's fit within the binding pocket of the target enzyme and to enhance its pharmacokinetic properties. Through iterative cycles of design, synthesis, and biological evaluation, novel N-(1-adamantyl)nicotinamide analogs with improved therapeutic potential can be developed.

Mechanistic Insights from Preclinical Biological Activity

Investigation of Neuroprotective Mechanisms in Cellular Models

There is no available preclinical data from cellular models investigating the neuroprotective mechanisms of Nicotinamide (B372718), N-(1-adamantyl)-. Research on related molecules, such as nicotinamide (NAM) and nicotinamide mononucleotide (NMN), has shown neuroprotective effects in various models of neurodegenerative diseases and injury. jocgp.comuvm.edubiorxiv.orgnih.govnih.gov These effects are often attributed to the maintenance of cellular NAD+ levels, which are crucial for neuronal survival and function. jocgp.com Future studies could explore whether the addition of an adamantyl moiety to nicotinamide influences its ability to protect neurons in cellular stress models.

Anti-Inflammatory Modulations in In Vitro and In Vivo Animal Models

No in vitro or in vivo animal studies have been published detailing the anti-inflammatory properties of Nicotinamide, N-(1-adamantyl)-. Nicotinamide itself has demonstrated anti-inflammatory effects, which are thought to be mediated through the inhibition of pro-inflammatory cytokines and other inflammatory pathways. dermnetnz.orgnih.govcaringsunshine.com The lipophilic nature of the adamantane (B196018) group could potentially alter the pharmacokinetic and pharmacodynamic properties of nicotinamide, but without specific studies, any potential impact on its anti-inflammatory activity remains speculative.

Preclinical Investigations in Oncological Contexts

There is a lack of preclinical research on the effects of Nicotinamide, N-(1-adamantyl)- in the context of oncology.

No studies have been identified that assess the ability of Nicotinamide, N-(1-adamantyl)- to inhibit tumor cell proliferation and viability. Nicotinamide has been shown to inhibit the proliferation of certain cancer cells, such as pancreatic cancer cells, in a dose-dependent manner. nih.gov

There is no data available from animal xenograft models regarding the influence of Nicotinamide, N-(1-adamantyl)- on tumor metabolism and growth. Studies on nicotinamide have indicated that it can slow tumor growth in mice, potentially by altering the metabolic state of cancer cells. fiercebiotech.com

Preclinical models have not been used to investigate the modulation of angiogenesis and metastasis by Nicotinamide, N-(1-adamantyl)-. Some derivatives of nicotinamide have been synthesized and evaluated for their anti-angiogenic properties, with certain compounds showing inhibition of key signaling pathways in endothelial cells. nih.gov

Antiviral and Antibacterial Properties in Model Systems

While adamantane derivatives have been a source of antiviral agents, particularly against influenza viruses, there are no specific studies on the antiviral properties of Nicotinamide, N-(1-adamantyl)-. nih.govnih.gov Similarly, while some N-(1-adamantyl)carbothioamide derivatives have shown antibacterial activity, the specific antibacterial profile of Nicotinamide, N-(1-adamantyl)- has not been reported. nih.gov Nicotinamide itself has been studied for its direct and indirect antimicrobial effects. mdpi.com

Metabolic Regulation in Preclinical Models of Metabolic Disorders

The therapeutic potential of Nicotinamide, N-(1-adamantyl)- in metabolic disorders is hypothesized to stem from the well-established roles of nicotinamide and its derivatives in cellular metabolism, potentially augmented by the lipophilic adamantane cage.

Nicotinamide is a fundamental component of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs). nih.govresearchgate.net Dysregulation of NAD+ metabolism is a known factor in the development of metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. nih.govresearchgate.net Preclinical studies have shown that supplementation with NAD+ precursors, such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), can elevate NAD+ levels in various tissues, leading to improvements in metabolic health. nih.govnih.gov

The adamantane moiety, a bulky, lipophilic three-dimensional cage structure, is a common feature in several approved drugs, including some antidiabetic agents like vildagliptin (B1682220) and saxagliptin. nih.gov This suggests that the adamantane group can confer favorable pharmacokinetic properties and potentially interact with biological targets. nih.gov Research on other adamantane-containing compounds has demonstrated biological activity relevant to metabolic disorders. For instance, certain novel N-(1-adamantyl)carbothioamide derivatives have exhibited significant hypoglycemic effects in streptozotocin-induced diabetic rat models. nih.gov

Table 1: Preclinical Findings on Related Compounds in Metabolic Regulation

| Compound/Class | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Nicotinamide Riboside (NR) | High-fat diet-induced obese mice | Enhanced oxidative metabolism, protection against metabolic abnormalities. | medchemexpress.com |

| Nicotinamide Mononucleotide (NMN) | Aging and diet-induced diabetic mice | Improved insulin (B600854) sensitivity and glucose tolerance. | nih.govnih.gov |

| N-(1-adamantyl)carbothioamides | Streptozotocin-induced diabetic rats | Significant reduction of serum glucose levels. | nih.gov |

This table presents data on compounds structurally or mechanistically related to Nicotinamide, N-(1-adamantyl)-, due to the absence of direct preclinical data for the specified compound.

Pain Modulation Mechanisms in Animal Models

The potential analgesic properties of Nicotinamide, N-(1-adamantyl)- can be inferred from the established roles of nicotinamide and its precursors in mitigating pain, particularly of neuropathic origin, in various animal models.

Neuropathic pain, which arises from damage to the somatosensory nervous system, is often associated with neuronal injury and subsequent maladaptive plasticity. nih.gov Preclinical research has consistently demonstrated that increasing NAD+ levels through the administration of nicotinamide or its precursors can be neuroprotective and alleviate pain-like behaviors. nih.govnih.gov For example, nicotinamide riboside has been shown to relieve paclitaxel-induced peripheral neuropathy in rats. nih.govnih.gov The proposed mechanism involves the preservation of neuronal health and function, potentially by supporting mitochondrial function and reducing oxidative stress, both of which are NAD+-dependent processes. nih.gov

The modulation of pain by nicotinamide and its derivatives is also linked to their anti-inflammatory properties. Neuroinflammation is a key contributor to the development and maintenance of chronic pain states. Nicotinamide has been shown to exert anti-inflammatory effects, which could contribute to its analgesic profile. nih.gov

Furthermore, the adamantane structure itself may contribute to pain modulation. Adamantane derivatives have been investigated for their ability to modulate neuroinflammatory pathways. nih.gov By potentially reducing neuroinflammation, the adamantane moiety of Nicotinamide, N-(1-adamantyl)- could synergize with the neuroprotective effects of the nicotinamide component to provide effective pain relief.

Table 2: Preclinical Findings on Related Compounds in Pain Modulation

| Compound/Class | Pain Model | Key Findings | Reference(s) |

|---|---|---|---|

| Nicotinamide Riboside (NR) | Paclitaxel-induced peripheral neuropathy in rats | Prevented tactile hypersensitivity and blunted escape/avoidance behaviors. | nih.govniagenbioscience.com |

| Nicotinamide Riboside (NR) | Chemotherapy-induced peripheral neuropathy in rats | Ameliorated neuropathic pain. | nih.govniagenbioscience.com |

| Nicotinamide | Formalin-induced nociception in mice | Inhibited both phases of the nociceptive response. | nih.gov |

This table presents data on compounds structurally or mechanistically related to Nicotinamide, N-(1-adamantyl)-, due to the absence of direct preclinical data for the specified compound.

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization of N-(1-adamantyl)nicotinamide and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of N-(1-adamantyl)nicotinamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are fundamental for the characterization of N-(1-adamantyl)nicotinamide. mdpi.com

In the ¹H NMR spectrum of nicotinamide (B372718), characteristic signals for the pyridine (B92270) ring protons are observed. For instance, in a D₂O solution at 400 MHz, the proton signals appear at specific chemical shifts (δ) in parts per million (ppm). bmrb.io The introduction of the bulky, electron-donating adamantyl group at the amide nitrogen in N-(1-adamantyl)nicotinamide is expected to cause significant shifts in the signals of the nicotinamide moiety, particularly for the amide proton and the adjacent pyridine ring protons. The adamantyl group itself will exhibit a series of complex, overlapping signals in the aliphatic region of the spectrum due to its rigid cage-like structure.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For nicotinamide, distinct signals for the carbonyl carbon and the pyridine ring carbons are observed. bmrb.io In N-(1-adamantyl)nicotinamide, the adamantyl carbons will produce characteristic signals in the upfield region, and their chemical shifts can confirm the point of attachment to the nicotinamide fragment. Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Table 1: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for Nicotinamide and Related Structures This table presents experimental data for nicotinamide and predicted data for N-(1-adamantyl)nicotinamide to illustrate expected spectral features.

| Atom | Nicotinamide (¹H NMR in D₂O) bmrb.io | Nicotinamide (¹³C NMR in D₂O) bmrb.io | N-(1-adamantyl)nicotinamide (Predicted ¹H NMR) | N-(1-adamantyl)nicotinamide (Predicted ¹³C NMR) |

|---|---|---|---|---|

| Pyridine H2 | 8.894 | - | ~9.0 | - |

| Pyridine H4 | 8.686 | - | ~8.8 | - |

| Pyridine H5 | 8.211 | - | ~8.3 | - |

| Pyridine H6 | 7.567 | - | ~7.6 | - |

| Pyridine C2 | - | 139.152 | - | ~140 |

| Pyridine C3 | - | 126.922 | - | ~128 |

| Pyridine C4 | - | 150.342 | - | ~151 |

| Pyridine C5 | - | 131.938 | - | ~133 |

| Pyridine C6 | - | 154.525 | - | ~155 |

| C=O | - | 173.377 | - | ~170 |

| Adamantyl Protons | - | - | ~1.6-2.2 | - |

| Adamantyl Carbons | - | - | - | ~29-40 |

Note: Predicted values are estimations based on general substituent effects and data for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of N-(1-adamantyl)nicotinamide. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its molecular formula. PubChem provides a predicted monoisotopic mass of 270.17322 Da for N-(1-adamantylmethyl)nicotinamide. uni.lu

In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is subjected to fragmentation, yielding a characteristic pattern of product ions that can be used for structural confirmation. The fragmentation of N-(1-adamantyl)nicotinamide is expected to involve cleavage at the amide bond and within the adamantyl cage. Common fragmentation pathways for amides include the loss of the adamantyl group to form the nicotinoyl cation and the cleavage of the C-N bond to generate the adamantylaminium ion. The study of fragmentation patterns of related compounds, such as nitazene (B13437292) analogs, reveals characteristic losses of alkyl side chains. nih.gov

Table 2: Predicted m/z Values for N-(1-adamantylmethyl)nicotinamide Adducts and Fragments This table is based on predicted data from PubChem for N-(1-adamantylmethyl)nicotinamide. uni.lu

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 271.18050 |

| [M+Na]⁺ | 293.16244 |

| [M+K]⁺ | 309.13638 |

| [M+H-H₂O]⁺ | 253.17048 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in N-(1-adamantyl)nicotinamide. The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring. For nicotinamide N-oxide, a related compound, detailed spectroscopic analysis using FT-IR has been performed, providing a reference for the vibrational modes of the nicotinamide core. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of N-(1-adamantyl)nicotinamide is expected to be dominated by the π-π* transitions of the conjugated pyridine ring. The absorption maxima (λ_max) for nicotinamide are typically observed around 210 nm and 260 nm in an acidic mobile phase. nih.gov The adamantyl substituent is not a chromophore and is not expected to significantly alter the position of the main absorption bands, although slight shifts may occur due to its electronic effects.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating N-(1-adamantyl)nicotinamide from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-(1-adamantyl)nicotinamide and for its quantification. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. researchgate.net The retention of N-(1-adamantyl)nicotinamide will be influenced by the lipophilic nature of the adamantyl group, leading to a longer retention time compared to the more polar nicotinamide.

The selection of the mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. nih.gov UV detection is commonly used, with the wavelength set at one of the absorption maxima of the nicotinamide chromophore, such as 261 nm. nih.gov The method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for metabolite profiling. This technique is crucial for studying the in vitro and in vivo metabolism of N-(1-adamantyl)nicotinamide.

Following administration, N-(1-adamantyl)nicotinamide may undergo various metabolic transformations, including hydroxylation of the adamantyl cage, oxidation of the pyridine ring, and cleavage of the amide bond. LC-MS/MS can be used to detect and identify these metabolites in biological samples such as plasma, urine, and tissue extracts. nih.govnih.gov The method involves developing a separation gradient to resolve the parent compound from its metabolites, followed by MS/MS analysis to confirm their structures based on their specific precursor-to-product ion transitions. The development of sensitive and robust LC-MS/MS methods for related compounds like nicotinamide and its metabolites provides a strong foundation for creating analytical protocols for N-(1-adamantyl)nicotinamide. cam.ac.ukwindows.net

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(1-adamantyl)nicotinamide |

| Nicotinamide |

| Nicotinamide mononucleotide (NMN) |

| N-(1-adamantylmethyl)nicotinamide |

| Nicotinamide N-oxide |

Biophysical Techniques for Ligand-Target Interaction Studies

The characterization of the interaction between a small molecule ligand, such as Nicotinamide, N-(1-adamantyl)-, and its biological target is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. The methodology involves immobilizing one interacting partner, typically a target protein, onto a sensor chip with a thin gold film. A solution containing the other partner, the analyte (in this case, Nicotinamide, N-(1-adamantyl)-), is then flowed over the surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique provides a sensorgram that plots the binding response over time, allowing for the determination of key kinetic parameters:

Association rate constant (kₐ): The rate at which the ligand binds to the target.

Dissociation rate constant (kₔ): The rate at which the ligand-target complex decays.

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ to kₐ.

These parameters are crucial for evaluating the potency and specificity of the ligand-target interaction. While specific SPR studies involving Nicotinamide, N-(1-adamantyl)- are not prominent in the literature, the technique is widely applied to characterize small molecule inhibitors of enzymes that nicotinamide derivatives might target.

Table 1: Hypothetical Kinetic Parameters for Nicotinamide, N-(1-adamantyl)- Binding to a Target Protein as Determined by SPR

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results for this specific compound.

| Parameter | Value | Unit | Description |

| kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |

| kₔ | 3.0 x 10⁻³ | s⁻¹ | Dissociation Rate Constant |

| Kₗ | 20 | nM | Equilibrium Dissociation Constant |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. nih.gov It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution. youtube.comrsc.org In a typical ITC experiment, a solution of the ligand, Nicotinamide, N-(1-adamantyl)-, is titrated in small aliquots into a sample cell containing the target protein, while the system is maintained at a constant temperature. youtube.com

Each injection of the ligand results in a heat change (either release or absorption) until the target protein becomes saturated. youtube.com By integrating these heat changes and plotting them against the molar ratio of ligand to protein, a binding isotherm is generated. Fitting this curve to a binding model yields a complete thermodynamic profile of the interaction in a single experiment: nih.govnih.gov

Binding Affinity (Kₐ or Kₗ): The strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Stoichiometry (n): The molar ratio of the ligand to the target in the complex. nih.gov

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

The shape of the binding isotherm is dependent on the 'c' value (c = n * [Protein] / Kₗ), which should ideally be between 5 and 1,000 for accurate determination of all parameters. nih.govnih.gov ITC has been successfully used to study the binding of adamantane (B196018) derivatives in other contexts, such as their complexation with β-cyclodextrin. researchgate.net

Table 2: Hypothetical Thermodynamic Profile of Nicotinamide, N-(1-adamantyl)- Interaction with a Target Protein via ITC

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results for this specific compound.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 0.98 | - | Molar binding ratio (Ligand:Protein) |

| Binding Affinity (Kₐ) | 5.0 x 10⁷ | M⁻¹ | Association Constant |

| Dissociation Constant (Kₗ) | 20 | nM | Dissociation Constant |

| Enthalpy (ΔH) | -8.5 | kcal/mol | Enthalpy of Binding |

| Entropy (TΔS) | +2.2 | kcal/mol | Entropy of Binding |

Cell-Based and Biochemical Assays for Functional Characterization

To understand the functional consequences of the interaction between Nicotinamide, N-(1-adamantyl)- and its putative target, a variety of biochemical and cell-based assays can be employed. These assays move beyond simple binding and measure the compound's effect on enzyme activity and cellular processes.

Biochemical Assays are performed in a cell-free system, typically using purified recombinant enzymes. Given that Nicotinamide, N-(1-adamantyl)- is a derivative of nicotinamide, logical targets for such assays would be enzymes involved in NAD+ metabolism, such as Nicotinamide N-methyltransferase (NNMT) or Nicotinamide/nicotinic acid mononucleotide adenylyltransferases (NMNATs). nih.gov An inhibition assay could be designed to measure the activity of an enzyme like NNMT in the presence of varying concentrations of the compound. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays are critical for assessing a compound's activity in a more physiologically relevant environment. Nicotinamide and its metabolites are known to influence cell proliferation, differentiation, and inflammatory responses. nih.govresearchgate.net For example, human cell lines like the monocytic THP-1 or the hepatocarcinoma HepG2 could be treated with Nicotinamide, N-(1-adamantyl)-. nih.govresearchgate.net Subsequent analysis could quantify various endpoints, including:

Changes in cell viability or proliferation rates. nih.gov

Induction of apoptosis (programmed cell death). nih.gov

Alterations in intracellular NAD+ levels. nih.gov

Modulation of cytokine production (e.g., via ELISA) in response to an inflammatory stimulus like lipopolysaccharide (LPS). nih.govbiocompare.com

These assays provide crucial information on the compound's cellular potency, permeability, and potential mechanism of action.

Table 3: Illustrative Functional Characterization of Nicotinamide, N-(1-adamantyl)-

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results for this specific compound.

| Assay Type | Target/Cell Line | Parameter Measured | Result |

| Biochemical Assay | Recombinant Human NNMT | IC₅₀ | 15 µM |

| Cell-Based Assay | THP-1 Cells | Inhibition of LPS-induced TNF-α production | 45% reduction at 50 µM |

| Cell-Based Assay | HepG2 Cells | Reduction in Cell Proliferation (72h) | 30% reduction at 50 µM |

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Biological Targets and Off-Targets

A primary avenue for future research is the comprehensive identification of all biological targets of Nicotinamide (B372718), N-(1-adamantyl)-. While its design may be predicated on a specific target, such as sirtuins (SIRT) or Nicotinamide Phosphoribosyltransferase (NAMPT), the inherent characteristics of the adamantane (B196018) group suggest the potential for broader interactions. publish.csiro.aunih.gov The adamantane cage increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and interact with a variety of intracellular proteins. nih.govmdpi.com

Research has shown that adamantane-containing compounds can modulate a diverse array of biological targets, including cholinesterases, cannabinoid receptors, sigma receptors, and ion channels. publish.csiro.aumdpi.com For instance, certain adamantyl-based esters have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in neurological applications. mdpi.com Furthermore, some adamantyl derivatives have been found to exert their biological effects, such as inducing apoptosis, through pathways independent of their primary intended targets, instead modulating various kinases and phosphatases. nih.gov

Future studies should employ unbiased, large-scale screening approaches, such as proteome-wide thermal shift assays and affinity-based proteomics, to systematically map the interactome of Nicotinamide, N-(1-adamantyl)-. Identifying these novel and "off-target" interactions is crucial. It will not only illuminate potential new therapeutic applications but also provide a more complete understanding of the compound's mechanism of action and inform early-stage safety assessments.

Development of Advanced Preclinical Animal Models for Disease Pathophysiology

To accurately evaluate the therapeutic potential of Nicotinamide, N-(1-adamantyl)-, it is imperative to move beyond simple cell-based assays and utilize advanced preclinical animal models that faithfully recapitulate human disease pathophysiology. The selection and development of these models should be guided by the compound's known and hypothesized biological activities.

Given that adamantane derivatives and sirtuin modulators have shown promise in models of neurodegenerative diseases, cancer, and metabolic disorders, future research should leverage sophisticated animal models in these areas. nih.govnih.govnih.gov For example:

Neurodegeneration: Beyond standard transgenic models of Alzheimer's or Parkinson's disease, developing models that incorporate neuroinflammatory components, as seen in diabetic mice with cognitive impairment, could be particularly relevant for adamantane compounds known to modulate neuroinflammation. nih.govmdpi.com Rat models of middle cerebral artery occlusion could be employed to study potential neuroprotective effects in stroke. nih.gov

Oncology: Human tumor xenograft models in immunodeficient mice are standard for assessing anti-cancer efficacy. nih.govbiorxiv.org However, the development of patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that more accurately reflect tumor heterogeneity and the tumor microenvironment would provide more clinically relevant data. biorxiv.org

Metabolic Diseases: A variety of Sirt1 mutant mouse models have been developed to study conditions ranging from metabolic syndrome to cancer-associated cachexia. researchgate.net Utilizing these, or developing new models that specifically express a disease-relevant target of Nicotinamide, N-(1-adamantyl)-, would be instrumental in validating its in vivo efficacy and mechanism of action.

These advanced models will be critical for understanding how the compound behaves in a complex biological system, assessing its pharmacokinetic and pharmacodynamic properties, and identifying potential biomarkers of response.

Refinement of Structure-Based Drug Design Principles for Adamantyl-Nicotinamides

The rigid, three-dimensional structure of the adamantane cage offers a unique advantage for structure-based drug design, allowing for the precise spatial orientation of substituents to optimize interactions with a target's binding pocket. publish.csiro.au Future research must focus on refining the design principles for this specific class of compounds to enhance potency, selectivity, and drug-like properties.

Crystallography and in silico molecular docking are powerful tools in this endeavor. nih.govnih.gov By obtaining co-crystal structures of Nicotinamide, N-(1-adamantyl)- or its analogs bound to their target proteins, researchers can visualize the key molecular interactions. This information is invaluable for guiding the rational design of next-generation inhibitors. For example, studies on NAMPT inhibitors have shown how subtle modifications to a scaffold, based on structural insights, can lead to significant improvements in potency. nih.govnih.gov

Key questions to be addressed by structure-based design include:

How does the adamantyl group orient itself within the binding pocket of various targets?

Which substitutions on the nicotinamide ring and the adamantane cage can enhance binding affinity and selectivity?

Can the linker connecting the two moieties be modified to improve flexibility or establish additional interactions?

Computational approaches, including molecular dynamics simulations and quantum chemical computations (DFT), can further refine these designs by predicting the stability of ligand-protein complexes and the electronic properties of the molecules. mdpi.com This iterative cycle of design, synthesis, and testing, informed by structural biology, will be key to optimizing the therapeutic profile of adamantyl-nicotinamides. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular and systemic effects of Nicotinamide, N-(1-adamantyl)-, future research must integrate various "omics" technologies. nih.gov These high-throughput methods provide an unbiased, system-wide view of molecular changes, moving beyond a single-target, single-pathway hypothesis. nih.gov

Genomics and Transcriptomics: RNA sequencing (RNA-seq) can reveal the complete landscape of gene expression changes induced by the compound. This can identify entire pathways and cellular processes that are modulated, as has been demonstrated in studies of sirtuin inhibitors and cancer models. biorxiv.orgresearchgate.net

Proteomics: This approach identifies changes in protein expression and post-translational modifications (e.g., acetylation), providing a direct link between target engagement and downstream signaling events.

Metabolomics: As the compound is a nicotinamide derivative, it is likely to impact cellular metabolism. Metabolomics can uncover changes in key metabolic pathways, such as NAD+ biosynthesis and central carbon metabolism, providing critical mechanistic insights. nih.gov

The integration of these multi-omics datasets using bioinformatics and systems biology approaches will allow for the construction of comprehensive models of the compound's mechanism of action. This will help to identify efficacy and toxicity biomarkers, predict patient populations most likely to respond, and uncover novel, unanticipated therapeutic opportunities.

Potential for Combinatorial Preclinical Strategies with Existing Therapeutic Modalities

Finally, a significant area for future investigation is the potential for using Nicotinamide, N-(1-adamantyl)- in combination with existing therapeutic agents. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce toxicity.

The rationale for specific combinations should be data-driven, based on the compound's elucidated mechanism of action. For instance, a study on the SIRT1 modulator SRT1720 demonstrated that it enhanced the anti-myeloma activity of both the proteasome inhibitor bortezomib (B1684674) and the corticosteroid dexamethasone. nih.gov This provides a clear precedent for exploring combinations of nicotinamide-based modulators with standard-of-care agents.

Potential combinatorial strategies for Nicotinamide, N-(1-adamantyl)- could include:

With Chemotherapeutics: If the compound induces apoptosis or inhibits cell proliferation, it could be combined with cytotoxic chemotherapy to achieve synergistic anti-cancer effects.

With Targeted Therapies: Combining it with other targeted agents that inhibit parallel or downstream survival pathways could prevent or overcome the development of resistance.

With Immunotherapies: Given the emerging links between metabolism, sirtuins, and immune function, exploring combinations with checkpoint inhibitors or other immunomodulatory agents is a compelling future direction.

Preclinical evaluation of these combinations in the advanced animal models discussed in section 8.2 will be essential to determine if the combinations result in synergistic or additive effects and to assess their safety profile before any potential clinical translation.

Q & A

Q. What are the recommended analytical methods for confirming the structural identity of Nicotinamide, N-(1-adamantyl)- and its derivatives?

Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, using mobile phases like sodium 1-heptanesulfonate and methanol (70:30) to resolve impurities . Cross-validation with reference standards (e.g., USP Niacinamide RS) ensures accuracy. Gas chromatography with nitrogen-phosphorus detection (GC-NPD) may also be applied for nitrosamine-related impurities .

Q. How can researchers optimize synthetic routes for Nicotinamide, N-(1-adamantyl)- while minimizing hazardous intermediates?

Key steps include:

- Reagent selection : Use adamantylamine derivatives (e.g., N-(1-adamantyl)ethylenediamine ) as precursors to avoid unstable intermediates.

- Solvent systems : Employ ethanol or methanol for solubility and reduced toxicity.

- Purification : Crystallization in cold solvents (-20°C) enhances stability and purity ≥98% .

- Safety protocols : Follow guidelines for handling hazardous intermediates (e.g., nitrosamines) using protective equipment and proper ventilation .

Q. What are the critical parameters for maintaining stability during storage of Nicotinamide, N-(1-adamantyl)-?

Stability is achieved by:

- Temperature control : Store at -20°C to prevent degradation .

- Moisture avoidance : Use desiccants in sealed containers.

- Light protection : Amber glassware or opaque packaging to limit photolytic reactions .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of Nicotinamide, N-(1-adamantyl)- derivatives be resolved?

Discrepancies often arise from: